L-cysteineamide hydrochloride

Description

Systematic IUPAC Nomenclature and Synonym Identification

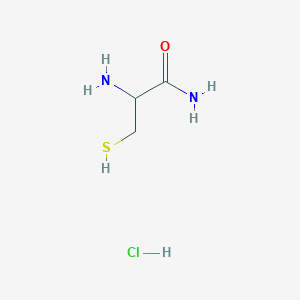

The IUPAC name for L-cysteineamide hydrochloride is (2R)-2-amino-3-sulfanylpropanamide hydrochloride, reflecting its chiral center at the α-carbon and the presence of a thiol (-SH) group. The compound’s amide functionality arises from the substitution of the carboxylic acid group in cysteine with an amide (-CONH₂), while the hydrochloride salt form stabilizes the protonated amine group.

Synonym identification reveals multiple designations across chemical databases and literature:

- L-Cysteinamide hydrochloride

- (R)-2-Amino-3-mercaptopropanamide hydrochloride

- 2-Amino-3-sulfanylpropanamide hydrochloride

Table 1: Synonyms and Registry Identifiers

| Synonym | Registry Number (CAS) | Source |

|---|---|---|

| L-Cysteinamide hydrochloride | 867-85-6 | |

| 2-Amino-3-sulfanylpropanamide | 867-85-6 |

These synonyms emphasize the compound’s functional groups and stereochemical configuration, which are critical for differentiating it from related molecules like N-acetylcysteine or cysteine methyl ester hydrochloride.

Molecular Geometry and Stereochemical Configuration

This compound adopts a tetrahedral geometry at the α-carbon, with the thiol, amine, amide, and hydrogen groups occupying distinct positions. The absolute configuration is R, as determined by the Cahn-Ingold-Prelog priority rules, consistent with L-amino acid derivatives.

Key molecular parameters :

- Molecular formula : C₃H₉ClN₂OS

- Molar mass : 156.64 g/mol

- Bond angles : The C-S bond length is approximately 1.81 Å, while the C-N (amide) bond measures 1.32 Å, typical for resonance-stabilized amides.

Stereochemical stability : The thiol group’s nucleophilic character and the amide’s planarity restrict free rotation around the C-N bond, preserving the R configuration in solution.

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies of this compound remain limited, but analogous compounds like L-cysteine hydrochloride monohydrate (CAS 7048-04-6) provide insights. These structures exhibit monoclinic crystal systems with space group P2₁ and unit cell parameters:

In the solid state, the protonated amine forms ionic interactions with chloride ions, while intermolecular hydrogen bonds between amide groups stabilize the lattice.

Table 2: Comparative Crystallographic Properties

| Property | L-Cysteineamide HCl | L-Cysteine HCl Monohydrate |

|---|---|---|

| Crystal System | Monoclinic (inferred) | Monoclinic |

| Space Group | P2₁ (inferred) | P2₁ |

| Hydrogen Bond Network | Amide-Cl⁻ | Carboxylate-Cl⁻ |

Thermal analysis indicates a melting point of 187°C, consistent with strong ionic and hydrogen-bonding interactions.

Tautomeric Forms and Protonation States in Aqueous Solutions

In aqueous media, this compound exhibits pH-dependent protolytic equilibria:

- Amine group : Protonated (NH₃⁺) at pH < 9.5, deprotonating to NH₂ at higher pH.

- Thiol group : Deprotonates (SH → S⁻) above pH 8.5, forming a thiolate anion.

- Amide group : Remains unprotonated across physiological pH ranges due to resonance stabilization.

Zwitterionic forms are absent because the amide group cannot act as an acid/base. However, at neutral pH (6.5–7.5), the molecule exists as a dipolar ion with a protonated amine (+1 charge) and deprotonated thiol (-1 charge), resulting in a net neutral species.

Table 3: Dominant Protonation States vs. pH

| pH Range | Amine Group | Thiol Group | Net Charge |

|---|---|---|---|

| < 8.5 | NH₃⁺ | SH | +1 |

| 8.5–9.5 | NH₃⁺ | S⁻ | 0 |

| > 9.5 | NH₂ | S⁻ | -1 |

Properties

IUPAC Name |

2-amino-3-sulfanylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGAPYODKVUSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333695 | |

| Record name | L-cysteineamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-85-6 | |

| Record name | Propanamide, 2-amino-3-mercapto-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 121351 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC121351 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-cysteineamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-sulfanylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Activation

A prominent strategy employs N,N′-carbonyldiimidazole (CDI) as an activating agent. In a patented synthesis of S-trityl-L-cysteine amide, CDI was added to a tetrahydrofuran (THF) solution of S-trityl-L-cysteine, followed by reaction with ammonia water at 15–35°C for 4 hours to yield the amide intermediate. While this method minimizes racemization due to mild conditions, the use of protective groups (e.g., trityl) is often necessary to prevent thiol oxidation. For L-cysteineamide hydrochloride, analogous steps could be adapted by omitting the trityl protection, though this risks disulfide formation unless inert atmospheres are maintained.

Hydrochloride Salt Formation

Post-amidation, the free base is converted to the hydrochloride salt. A method for L-cysteine hydrochloride monohydrate production illustrates the addition of hydrochloric acid to achieve an equivalence ratio ([HCl]/[L-cysteine]) of 0.9–3.0, followed by concentration under reduced pressure (80 mmHg) at 55°C to precipitate crystals. Applied to L-cysteineamide, this would involve stoichiometric HCl addition after amidation, with crystallization parameters optimized for solubility differences.

Protection-Deprotection Strategies

To circumvent side reactions during amidation, protective groups are employed to mask the thiol and amine functionalities.

Trityl Protection

The trityl (triphenylmethyl) group, widely used in peptide synthesis, protects the thiol group during amidation. In the synthesis of S-trityl-L-cysteine amide, the trityl-protected intermediate was reacted with piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group, followed by resolution with L-dibenzoyl tartaric acid to achieve >99.0% enantiomeric excess (ee). For this compound, a similar approach could involve trityl protection, amidation, deprotection, and final hydrochloride salt formation.

S-P-Methoxybenzyl (PMB) Derivatives

Alternative protection strategies, such as S-PMB groups, have been reported in peptidic ligand synthesis. For example, S-PMB-L-cysteine methyl ester was coupled to pyridine-2,6-dicarboxylic acid derivatives using standard peptide coupling reagents. While this method ensures chemoselectivity, the additional deprotection steps (e.g., hydrogenolysis for PMB removal) may complicate scalability.

Ion Exchange Chromatography in Purification

Industrial-scale production often integrates ion exchange chromatography to enhance purity. A continuous chromatography method for L-cysteine hydrochloride hydrate employed a strongly acidic cation-exchange resin to bind L-cysteine from fermentation broth, followed by elution with hydrochloric acid and crystallization. Adapting this to this compound would require optimizing resin selectivity for the amide derivative, potentially using gradient elution to separate byproducts.

Crystallization Parameters

Key crystallization parameters from analogous processes include:

- HCl Equivalence Ratio : 0.9–3.0 (optimal 1.5–2.5 for ≥60% yield)

- Concentration : 100–900 g/L (precipitation initiated at 700 g/L)

- Temperature Profile : Cooling from 55°C to 15°C at 10°C/hr

Resolution of Racemates

Racemization during synthesis remains a critical challenge. The use of chiral resolving agents, such as L-dibenzoyl tartaric acid, enabled >99.0% ee in S-trityl-L-cysteine amide by forming diastereomeric salts separable via recrystallization. For this compound, similar resolution could be applied post-amidation, though the hydrochloride salt’s solubility must be considered to avoid co-precipitation of enantiomers.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Purity (ee) | Key Advantage |

|---|---|---|---|---|

| CDI Activation | 3 | 65–75% | >99.0% | High stereochemical control |

| Ion Exchange | 4 | 60–70% | 95–98% | Scalability |

| PMB Protection | 5 | 50–60% | 90–95% | Chemoselectivity |

Industrial-Scale Considerations

Continuous Chromatography

The integration of continuous chromatography, as demonstrated in L-cysteine hydrochloride production, allows for high-throughput purification with minimal downtime. For this compound, this would involve customizing resin bed configurations to accommodate the amide’s polarity.

Green Chemistry Metrics

Solvent selection significantly impacts environmental footprint. THF and DMF, used in CDI activation, pose recycling challenges. Alternative solvents (e.g., 2-methyltetrahydrofuran) could improve sustainability without compromising reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: L-cysteineamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group (-SH) in L-cysteineamide can be oxidized to form disulfides or sulfonic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Thioethers, disulfides.

Scientific Research Applications

Biochemical Properties

L-Cysteineamide hydrochloride exhibits unique biochemical characteristics that make it suitable for various applications:

- Antioxidant Activity : It plays a crucial role in the synthesis of glutathione, a major antioxidant in the body, which helps protect cells from oxidative stress.

- Tyrosinase Inhibition : Research indicates that L-cysteineamide effectively inhibits tyrosinase activity, which is pivotal in melanin synthesis. This property is beneficial in cosmetic formulations aimed at skin lightening and pigmentation control .

2.1. Neuroprotective Effects

Studies have shown that compounds related to L-cysteineamide, such as N-acetyl-L-cysteine amide (NACA), provide neuroprotective benefits. NACA has been demonstrated to mitigate oxidative stress in retinal pigment epithelial cells and may have potential in treating neurodegenerative diseases .

2.2. Treatment of Skin Disorders

L-Cysteineamide's ability to inhibit tyrosinase makes it a candidate for treating hyperpigmentation disorders. Its incorporation into topical formulations can help manage conditions such as melasma and age spots by reducing melanin production .

3.1. Skin Lightening Agents

Due to its tyrosinase inhibitory properties, L-cysteineamide is increasingly used in cosmetic products aimed at skin whitening. The compound can effectively reduce the formation of eumelanin, making it a valuable ingredient in formulations designed to lighten skin tone .

3.2. Hair Care Products

L-Cysteineamide is also utilized in hair care products to strengthen hair fibers and reduce hair loss. Its antioxidant properties contribute to healthier hair by protecting against environmental damage .

4.1. Food Industry

In the food sector, L-cysteineamide is utilized as a flavor enhancer and a chelating agent. Its ability to bind metals can improve food preservation and stability .

4.2. Drug Formulations

L-Cysteineamide is incorporated into various pharmaceutical formulations aimed at enhancing drug solubility and bioavailability. Its chemical properties facilitate the development of effective drug delivery systems .

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the efficacy of L-cysteineamide:

Mechanism of Action

Comparison with Similar Compounds

Key Differences :

- Chemical Formula: L-Cysteine (C₃H₇NO₂S) lacks the hydrochloride and water molecules present in L-cysteine hydrochloride monohydrate .

- Solubility : Both are water-soluble, but the hydrochloride salt form enhances stability and shelf life, reducing oxidation of the thiol (-SH) group .

- Applications: L-Cysteine: Primarily used as a food additive (e.g., dough conditioner) and dietary supplement . L-Cysteine Hydrochloride Monohydrate: Preferred in pharmaceuticals (e.g., injectable formulations) due to higher purity and controlled solubility .

Safety : The hydrochloride form reduces volatility, minimizing irritant effects compared to free cysteine .

L-Homocysteine

Key Differences :

- Structure: L-Homocysteine (C₄H₉NO₂S) has an additional methylene (-CH₂-) group compared to L-cysteine, altering its metabolic role .

- Molecular Weight: 135.18 g/mol (vs. 175.6 g/mol for L-cysteine hydrochloride monohydrate) .

- Unlike L-cysteine derivatives, it lacks applications in food or pharmaceuticals due to toxicity risks .

L-Citrulline Hydrochloride

Key Differences :

- Structure: L-Citrulline (C₆H₁₃N₃O₃) is a non-proteinogenic amino acid with a ureido group, unlike the thiol-containing L-cysteine .

- Mechanism: L-Citrulline boosts nitric oxide production, supporting vascular health . L-Cysteine Hydrochloride Monohydrate acts as a glutathione precursor, aiding detoxification and antioxidant synthesis .

- Applications: L-Citrulline is used in sports nutrition for muscle endurance . L-Cysteine Hydrochloride Monohydrate is utilized in mucolytic drugs (e.g., acetaminophen overdose treatment) .

L-Cysteine Methyl Ester Hydrochloride

Key Differences :

- Structure : The carboxylic acid group (-COOH) of L-cysteine is esterified (-COOCH₃), enhancing lipophilicity .

- Molecular Formula: C₄H₁₀ClNO₂S (vs. C₃H₇NO₂S·HCl·H₂O for L-cysteine hydrochloride monohydrate) .

- Applications: Used in peptide synthesis and analytical chemistry to modify amino acid reactivity .

S-(2-Aminoethyl)-L-Cysteine Hydrochloride

Key Differences :

- Structure: A modified cysteine derivative with an aminoethyl (-CH₂CH₂NH₂) group attached to the sulfur atom .

- Applications: Used in biochemical studies to mimic lysine residues in proteins . No direct role in food or pharmaceuticals, unlike L-cysteine hydrochloride monohydrate .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| L-Cysteine Hydrochloride Monohydrate | 7048-04-6 | C₃H₇NO₂S·HCl·H₂O | 175.6 | Pharmaceuticals, food |

| L-Cysteine (Free Base) | 52-90-4 | C₃H₇NO₂S | 121.16 | Food additives |

| L-Homocysteine | 6027-13-0 | C₄H₉NO₂S | 135.18 | Biomedical research |

| L-Citrulline Hydrochloride | 54982-83-1 | C₆H₁₃N₃O₃·HCl | 219.64 | Sports nutrition |

| L-Cysteine Methyl Ester Hydrochloride | 18598-63-5 | C₄H₁₀ClNO₂S | 171.65 | Peptide synthesis |

Sources :

Biological Activity

L-Cysteineamide hydrochloride is a derivative of the amino acid cysteine, known for its diverse biological activities, particularly in the context of skin health and oxidative stress. This article explores the compound's mechanisms of action, efficacy in various biological systems, and potential therapeutic applications, supported by case studies and research findings.

This compound exhibits several biological activities primarily through its role as a thiol compound. It functions as an antioxidant and a precursor for the synthesis of glutathione, a critical molecule in cellular defense against oxidative stress. The compound's unique structure allows it to interact with various biological pathways, particularly those involved in melanin synthesis.

Inhibition of Tyrosinase Activity

One of the most notable activities of L-cysteineamide is its ability to inhibit tyrosinase, an enzyme crucial for melanin production. Tseng et al. conducted a study comparing the effects of various amino acid derivatives on tyrosinase-mediated dopachrome formation. They found that L-cysteineamide significantly reduced melanin content in human melanoma cells (MNT-1) without cytotoxic effects, demonstrating its potential as a skin-lightening agent .

Table 1: Comparative Inhibition of Tyrosinase Activity by Amino Acid Derivatives

| Compound | Concentration (mM) | Inhibition (%) |

|---|---|---|

| L-Cysteine | 0.3 | 100 |

| L-Cysteineamide | Optimal concentration not specified | Significant reduction |

| Kojic Acid | Not specified | Positive control |

| β-Arbutin | Not specified | Positive control |

This inhibition mechanism is further supported by experiments showing that L-cysteineamide diverts dopaquinone (a product of tyrosinase activity) towards the formation of DOPA-cysteine conjugates rather than dopachrome, effectively altering melanin biosynthesis pathways .

Antioxidant Properties

L-Cysteineamide also possesses strong antioxidant properties, which contribute to its protective effects against oxidative stress. By replenishing intracellular glutathione levels, it helps mitigate damage caused by reactive oxygen species (ROS). This property has been explored in various studies focusing on neuroprotection and cellular health.

Safety Profile

Research indicates that while L-cysteine hydrochloride (a related compound) can be an irritant to skin and eyes, it is generally considered safe when used appropriately . The safety profile of this compound remains less documented; however, its use in cosmetic formulations suggests a favorable safety margin.

Q & A

Basic: What are the standard methods for synthesizing L-cysteineamide hydrochloride, and how are they validated in academic research?

Answer:

Synthesis typically involves condensation of L-cysteine with appropriate acylating agents under controlled pH and temperature. A convergent synthesis approach, as demonstrated for thiamine hydrochloride, can be adapted by optimizing reaction conditions (e.g., anhydrous HCl for amidation) . Validation includes:

- Purity assessment : Use HPLC (e.g., Kromasil C18 column, UV detection at 207 nm) with linear calibration (R² > 0.999) and recovery tests (98.5–101.5% range) .

- Structural confirmation : FT-IR for amide bond identification (C=O stretch at ~1650 cm⁻¹) and NMR for stereochemical integrity .

Basic: How is this compound characterized for identity and purity in regulatory-compliant research?

Answer:

Characterization follows pharmacopeial guidelines:

- Identity : Match retention time in HPLC against USP/EP reference standards .

- Purity : Karl Fischer titration for water content (<1.0%), elemental analysis (C, H, N, S within ±0.4% theoretical), and ICP-MS for heavy metal traces (<10 ppm) .

- Chirality : Polarimetry to confirm L-configuration (specific rotation +6.5° to +8.5° in water) .

Advanced: How can researchers optimize reaction conditions for this compound synthesis using factorial design?

Answer:

A factorial design approach evaluates variables like:

- Temperature (30–60°C) , pH (4.5–6.5) , and molar ratio (1:1–1:2 cysteine:acylating agent) .

- Response parameters : Yield, enantiomeric excess, and byproduct formation.

Statistical tools (ANOVA, Pareto charts) identify critical factors. For example, kinetic analysis of in vitro release data (e.g., Higuchi model) can guide time-temperature optimization .

Advanced: How should researchers resolve contradictions in spectral or analytical data for this compound?

Answer:

- Replicate experiments : Ensure consistency across ≥3 independent syntheses .

- Cross-validate methods : Compare HPLC (reverse-phase) with capillary electrophoresis or LC-MS for retention alignment .

- Stress testing : Expose samples to heat (60°C), light (UV), and humidity to identify degradation products interfering with analysis .

Advanced: What role does this compound play in nanotechnology applications, and how is its ligand efficacy quantified?

Answer:

As a stabilizing ligand in quantum dot (QD) synthesis, its efficacy depends on:

- Thiol group availability : Titrate free -SH groups via Ellman’s assay (412 nm absorbance) .

- Ligand exchange kinetics : Compare with alternatives (e.g., glutathione) using TEM and photoluminescence quantum yield (PLQY) measurements .

- pH-dependent stability : Monitor QD aggregation via dynamic light scattering (DLS) at pH 4–9 .

Regulatory: What pharmacopeial standards and documentation are required for publishing this compound research?

Answer:

- Compliance : Follow USP/EP monographs for assay limits (98.5–101.5%), residual solvents (ICH Q3C), and endotoxin levels (<0.25 IU/mg) .

- Supporting data : Include raw chromatograms, spectral scans, and validation parameters (LOD, LOQ, precision RSD <2%) in supplementary materials .

- Ethical reporting : Cite primary literature for known compounds and provide full synthetic details for novel derivatives .

Stability Studies: How do researchers design accelerated stability tests for this compound under ICH guidelines?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.